1-(4-Chlorophenyl)-1H-pyrazol-3-ol: A Comprehensive Technical Guide
1-(4-Chlorophenyl)-1H-pyrazol-3-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, a key heterocyclic intermediate in modern agrochemicals. The document covers the historical context of its development, detailed synthesis protocols, and its physicochemical properties. While primarily recognized for its role in the synthesis of the blockbuster fungicide pyraclostrobin, this guide also explores the broader biological potential of the pyrazole scaffold. Due to its principal application as a chemical precursor, direct quantitative biological data and specific signaling pathway interactions for 1-(4-Chlorophenyl)-1H-pyrazol-3-ol are not extensively documented in public literature. This guide addresses this data gap by summarizing the known biological activities of its derivatives, thereby providing a comprehensive understanding of its significance.
Discovery and History
The history of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol is intrinsically linked to the development of the strobilurin class of fungicides by BASF in the late 20th century. While a precise date for the initial synthesis of this specific molecule is not clearly documented in academic literature, its emergence is a direct consequence of extensive research and development in agrochemicals.
The pyrazole moiety itself has been a subject of medicinal chemistry research for many years, with the first natural pyrazole, 1-pyrazole-alanine, being isolated from watermelon seeds in 1959. However, the large-scale industrial synthesis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol is most prominently associated with the manufacture of pyraclostrobin. A key early disclosure of a synthesis method is found in the German patent DE 19652516 A1, filed in 1996 by BASF AG. This patent describes the synthesis of pyrazole derivatives, including the subject compound, as intermediates for fungicides.
The development of pyraclostrobin, and consequently the scaled-up production of its precursors like 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, marked a significant milestone in the quest for broad-spectrum, effective fungicides. Each new active ingredient in the agricultural sector represents a substantial investment, often exceeding $250 million in research and development.[1] The intellectual property surrounding pyraclostrobin and its intermediates is well-protected by a broad portfolio of patents held by BASF.[1]
Physicochemical Properties
1-(4-Chlorophenyl)-1H-pyrazol-3-ol is a solid at room temperature with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClN₂O | |
| Molecular Weight | 194.62 g/mol | |
| CAS Number | 76205-19-1 | |
| Melting Point | 190-192 °C | [2] |
| Density | 1.373 g/cm³ | [2] |
| pKa | 7.98 ± 0.70 (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [2] |
| Appearance | Yellow to brown powder |
Experimental Protocols: Synthesis
The synthesis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol is well-documented in patent literature, reflecting its industrial importance. The common strategies involve the cyclization of a hydrazine derivative with a three-carbon component, followed by oxidation.
General Synthesis Workflow
The most straightforward synthesis approach starts from (4-chlorophenyl)hydrazine and an acrylate derivative, proceeding through a pyrazolidinone intermediate which is then oxidized.
Detailed Experimental Protocols
This method is advantageous due to the use of a readily available and inexpensive oxidizing agent.
Materials:
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1-(4-chlorophenyl)pyrazolidin-3-one (0.1 mol, 19.66 g)
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Acetic acid (60 g)
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Ferric chloride (0.005 mol, 0.81 g)
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Air
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Sodium hydroxide solution
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Water
Procedure:
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In a suitable reaction vessel equipped with a stirrer and gas inlet, add 60 g of acetic acid.
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While stirring, add 19.66 g of 1-(4-chlorophenyl)pyrazolidin-3-one and 0.81 g of ferric chloride.
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Heat the mixture to 65 °C.
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Bubble air through the reaction mixture for 4 hours.
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After the reaction is complete, remove the majority of the solvent under reduced pressure.
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Add water to the residue and stir, which will cause the product to precipitate.
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Adjust the pH of the suspension to 6 with a sodium hydroxide solution.
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Continue stirring for an additional 30 minutes.
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Filter the solid product to obtain 1-(4-chlorophenyl)-1H-pyrazol-3-ol.
Expected Yield: 99.5%[3]
This protocol focuses on the purification of the final product from its metal salt form.
Materials:
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13.7% aqueous solution of potassium 1-(4-chlorophenyl)pyrazol-3-olate (601.2 g, containing 0.354 mol)
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10% Hydrochloric acid (approx. 179.2 g)
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Anisole (400.0 g)
Procedure:
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Charge a reactor with 601.2 g of the aqueous potassium 1-(4-chlorophenyl)pyrazol-3-olate solution at 22 °C and start agitation. The initial pH is approximately 13.3.
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Dose 10% hydrochloric acid over 45 minutes. The temperature will rise to about 27 °C. Precipitation of 1-(4-chlorophenyl)-1H-pyrazol-3-ol will begin shortly after the start of the acid addition.
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Stop the addition of hydrochloric acid once the pH of the mixture reaches 6.[4]
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For extraction, heat the resulting suspension to 75 °C and add 400.0 g of anisole.[4]
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Separate the aqueous phase.
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Crystallize the 1-(4-chlorophenyl)-1H-pyrazol-3-ol from the anisole solution.
Biological Activity and Significance
Extensive searches of scientific and patent literature did not yield specific quantitative biological activity data (e.g., IC50, Ki values) for 1-(4-Chlorophenyl)-1H-pyrazol-3-ol itself. Its primary role is that of a crucial building block for more complex molecules. The biological significance of this compound is therefore best understood through the activity of its most notable derivative, pyraclostrobin, and other related pyrazole-containing compounds.
Role as an Intermediate in Pyraclostrobin
1-(4-Chlorophenyl)-1H-pyrazol-3-ol is a key intermediate in the synthesis of pyraclostrobin, a broad-spectrum strobilurin fungicide. Pyraclostrobin functions by inhibiting mitochondrial respiration in fungi, specifically by blocking the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This disruption of the electron transport chain prevents ATP synthesis, leading to the death of the fungal pathogen.
The synthesis of pyraclostrobin involves the etherification of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol with a suitable side chain.
Biological Activities of Related Pyrazole Derivatives
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry and is present in a wide range of biologically active compounds. Derivatives of 1-(4-chlorophenyl)pyrazole have been investigated for various therapeutic applications:
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Anticancer Activity: Several studies have explored the anticancer potential of pyrazole derivatives. For instance, novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs have been synthesized and evaluated for their antitumor activity, with some compounds showing broad-spectrum activity against various cancer cell lines.[5] Some derivatives have demonstrated GI50 values in the nanomolar range against certain cancer cell lines.[5]
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Anti-HCV Activity: The same series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs were also investigated for their ability to inhibit the replication of the Hepatitis C virus (HCV). Certain compounds were found to inhibit the replication of both the positive and negative strands of HCV RNA.[6]
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Anti-inflammatory Activity: Pyrazole derivatives are known to possess anti-inflammatory properties. For example, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline has shown significant anti-inflammatory activity.[3]
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Antimicrobial and Other Activities: The pyrazole nucleus is a versatile scaffold that has been incorporated into compounds with a wide array of other biological activities, including antimicrobial, antiviral, and insecticidal properties.
It is important to reiterate that these activities are reported for derivatives of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol and not the compound itself. The core structure, however, provides a valuable starting point for the synthesis of these more complex and biologically active molecules.
Conclusion
1-(4-Chlorophenyl)-1H-pyrazol-3-ol is a compound of significant industrial importance, primarily serving as a key intermediate in the production of the fungicide pyraclostrobin. Its history is closely tied to the advancements in agrochemical research by BASF. While detailed protocols for its synthesis and its physicochemical properties are well-established, there is a notable absence of public data on its intrinsic biological activity and mechanism of action. The biological significance of the 1-(4-chlorophenyl)pyrazole core is, however, evident in the potent and diverse activities of its derivatives, which span from antifungal to potential anticancer and antiviral applications. This technical guide provides a comprehensive overview of the current knowledge on 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, highlighting its central role in chemical synthesis and the broader therapeutic potential of the pyrazole scaffold it represents. Future research could focus on exploring any latent biological activities of this core structure, potentially uncovering new applications beyond its current use as a synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
